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molecular formula C9H10O6S2 B3424759 3,4-Bis(methylsulfonyl)benzoic acid CAS No. 367501-33-5

3,4-Bis(methylsulfonyl)benzoic acid

Cat. No. B3424759
M. Wt: 278.3 g/mol
InChI Key: QRGZIATXKAFPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179922B2

Procedure details

To 3,4-bis-methanesulfonyl-benzoic acid tert-butyl ester (0.366 g) in dichloromethane was added trifluoroacetic acid and the reaction mixture was stirred for 3 hours. The mixture was evaporated and trituration of the residue with diethyl ether gave the title compound (0.29 g; MS: APCI+(M+H) 279).
Name
3,4-bis-methanesulfonyl-benzoic acid tert-butyl ester
Quantity
0.366 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:21])[C:7]1[CH:12]=[CH:11][C:10]([S:13]([CH3:16])(=[O:15])=[O:14])=[C:9]([S:17]([CH3:20])(=[O:19])=[O:18])[CH:8]=1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH3:20][S:17]([C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][C:10]=1[S:13]([CH3:16])(=[O:15])=[O:14])[C:6]([OH:21])=[O:5])(=[O:19])=[O:18]

Inputs

Step One
Name
3,4-bis-methanesulfonyl-benzoic acid tert-butyl ester
Quantity
0.366 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=C(C=C1)S(=O)(=O)C)S(=O)(=O)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C(=O)O)C=CC1S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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